7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo- is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their aromatic heteropolycyclic structure, which includes a pyrrolo[2,3-d]pyrimidine ring system.
Preparation Methods
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves multi-step organic synthesis techniques. One common synthetic route includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents at specific positions on the ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include strong acids and bases, while reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific substituents introduced during the reactions.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have significant applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinases but may differ in their selectivity and potency.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Known for their inhibitory activity against NF-κB inducing kinase (NIK).
7-Pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another pyrrolopyrimidine with distinct biological activities.
Properties
Molecular Formula |
C17H27IN4O3Si |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C17H27IN4O3Si/c1-17(2,3)26(4,5)25-11-6-13(24-12(11)8-23)22-7-10(18)14-15(19)20-9-21-16(14)22/h7,9,11-13,23H,6,8H2,1-5H3,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
DNGMJYAHFKUECP-YNEHKIRRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I |
Origin of Product |
United States |
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